2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide
CAS No.: 7169-30-4
Cat. No.: VC14707710
Molecular Formula: C17H11ClF2N2O2S
Molecular Weight: 380.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7169-30-4 |
|---|---|
| Molecular Formula | C17H11ClF2N2O2S |
| Molecular Weight | 380.8 g/mol |
| IUPAC Name | 2-chloro-N-[4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C17H11ClF2N2O2S/c18-13-4-2-1-3-12(13)15(23)22-17-21-14(9-25-17)10-5-7-11(8-6-10)24-16(19)20/h1-9,16H,(H,21,22,23) |
| Standard InChI Key | JUSZHVVJGZSGLN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide features a benzamide group (C₆H₅CONH₂) linked to a 1,3-thiazole ring. The thiazole moiety is substituted at the 4-position with a 4-(difluoromethoxy)phenyl group, introducing electron-withdrawing fluorine atoms that influence reactivity and stability. The molecular formula is C₁₇H₁₂ClF₂N₂O₂S, with a molecular weight of 396.85 g/mol. Key structural elements include:
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Benzamide core: Provides a planar aromatic system for π-π interactions.
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Thiazole ring: Enhances metabolic stability and facilitates hydrogen bonding via its nitrogen and sulfur atoms.
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Difluoromethoxy group: Imparts lipophilicity and resistance to oxidative degradation.
Spectral Characterization
While direct spectral data for this compound is limited, analogous structures such as 4-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (PubChem CID: 697415) offer insights. The latter exhibits a strong carbonyl stretch at 1,680 cm⁻¹ in FTIR and aromatic proton signals at δ 7.2–8.1 ppm in ¹H NMR . The difluoromethoxy group in the target compound would likely show characteristic ¹⁹F NMR signals near δ -80 ppm, as observed in similar fluorinated aromatics.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
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Formation of 4-(difluoromethoxy)phenylthiazole:
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Condensation of 4-(difluoromethoxy)benzaldehyde with thioamide derivatives under acidic conditions.
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Benzamide coupling:
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Reaction of 2-chlorobenzoyl chloride with the thiazole-2-amine intermediate using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
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Yields typically range from 45% to 60% after purification via column chromatography.
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Industrial Optimization
Continuous flow synthesis has been proposed to enhance scalability. Key parameters include:
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Temperature: 80–100°C for amide bond formation.
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) to improve solubility.
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Catalyst: 4-Dimethylaminopyridine (DMAP) at 5 mol% to accelerate acylation.
Table 1: Comparison of Synthesis Methods
| Parameter | Batch Synthesis | Continuous Flow |
|---|---|---|
| Reaction Time | 12–24 h | 2–4 h |
| Yield | 55% | 72% |
| Purity | 95% | 98% |
| Scalability | Moderate | High |
Biological Activity and Mechanism
Enzyme Modulation
The difluoromethoxy group enhances binding affinity to cytochrome P450 3A4 (CYP3A4), as demonstrated by a 40% inhibition at 10 μM in liver microsome assays. This interaction suggests potential use in combination therapies to modulate drug metabolism.
Applications in Drug Discovery
Lead Compound Optimization
Structural analogs have been explored to improve pharmacokinetics:
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4-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (PubChem CID: 697415): Lacks the difluoromethoxy group, resulting in lower metabolic stability (t₁/₂ = 2.1 h vs. 5.8 h in human plasma) .
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2-Chloro-4-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide: Substitution with a nitro group increases aqueous solubility (logP = 3.5 vs. 2.8) but reduces cell permeability .
Table 2: Comparative Properties of Structural Analogs
| Compound | Molecular Weight | logP | CYP3A4 Inhibition |
|---|---|---|---|
| Target compound | 396.85 | 2.8 | 40% |
| 4-Chloro-N-(4-phenyl-thiazol-2-yl) | 314.80 | 3.1 | 15% |
| 2-Chloro-4-nitro analog | 352.68 | 3.5 | <5% |
Industrial and Agricultural Applications
Agrochemical Development
The thiazole scaffold demonstrates herbicidal activity against Amaranthus retroflexus, with 80% growth inhibition at 50 ppm. Field trials show synergistic effects when combined with glyphosate, reducing required herbicide volumes by 30%.
Materials Science
Incorporation into polymer matrices enhances UV stability. Polyethylene films containing 0.1% w/w of the compound exhibit 90% retention of tensile strength after 500 h of UV exposure, compared to 60% for untreated controls.
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